molecular formula C20H20F3NO2 B6561572 N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide CAS No. 1091041-72-3

N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide

Cat. No.: B6561572
CAS No.: 1091041-72-3
M. Wt: 363.4 g/mol
InChI Key: XDUMAMAZWVWRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a 4-phenyltetrahydropyran (oxane) moiety linked to a trifluoromethyl-substituted benzamide core. This compound’s synthesis likely involves nucleophilic substitution or condensation reactions, analogous to methods described for structurally related benzamides (e.g., coupling of acid chlorides with amines or hydrazides) .

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO2/c21-20(22,23)17-8-6-15(7-9-17)18(25)24-14-19(10-12-26-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUMAMAZWVWRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 4-phenyloxan-4-ylmethanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted benzamides.

Scientific Research Applications

The compound exhibits significant biological activity, primarily due to its interaction with specific molecular targets. Preliminary studies suggest potential applications in:

  • Anti-inflammatory Effects : N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide may modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.
  • Analgesic Properties : The compound could influence pain signaling mechanisms, providing potential pain relief.

The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve bioavailability and binding affinity to target proteins. This characteristic is crucial for its therapeutic potential in drug development.

Research Applications

This compound has diverse applications across several research domains:

Medicinal Chemistry

  • Drug Development : The compound is being investigated for its potential as a therapeutic agent due to its favorable pharmacokinetic properties.
  • Biochemical Probes : It serves as a probe to study enzyme functions and protein interactions, aiding in understanding biochemical pathways.

Agrochemicals

The stability and bioactivity of this compound make it suitable for developing agrochemicals, where it can enhance crop protection strategies against pests and diseases.

Material Science

Due to its unique chemical structure, it can be utilized as a building block in synthesizing new materials with tailored properties .

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to four classes of benzamide derivatives with distinct substituents and biological relevance:

Compound Core Structure Key Substituents Biological/Physicochemical Properties
N-[(4-Phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide Benzamide - 4-Trifluoromethyl
- 4-Phenyloxan-4-ylmethyl
High lipophilicity (predicted logP ~4.2); potential CNS activity due to oxane rigidity
N-(4-Bromophenyl)-4-methoxybenzamide Benzamide - 4-Methoxy
- 4-Bromophenyl
Moderate logP (~3.5); halogen enhances halogen bonding
4-(Trifluoromethoxy)-N-(4-(phenylthio)phenyl)benzamide Benzamide - 4-Trifluoromethoxy
- Phenylthio
Enhanced metabolic stability; sulfur enables π-π stacking
N-(1-((4-Fluorobenzyl)amino)propan-2-yl)-4-(trifluoromethyl)benzamide Benzamide - 4-Trifluoromethyl
- Fluorobenzylamine
High enantiomeric purity (96% ee); likely kinase inhibitor
5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazoles 1,2,4-Triazole - Sulfonylphenyl
- Halogen (Cl/Br)
Antifungal activity; tautomerism affects binding

Physicochemical and Spectral Properties

  • Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group (in the target compound) provides stronger electron-withdrawing effects (σm = 0.43) compared to trifluoromethoxy (σm = 0.38), influencing π-stacking and receptor binding .

Biological Activity

N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound that exhibits notable biological activity, primarily attributed to its unique structural features, including the trifluoromethyl group and the phenyloxan moiety. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound belongs to the class of benzamides , which are known for their diverse applications in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenyloxan moiety may influence interactions with enzymes or receptors, potentially enhancing the compound's biological efficacy.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group is believed to enhance binding affinity by increasing lipophilicity, thereby facilitating better interaction with biological targets. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds containing a trifluoromethyl group exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for such compounds have been reported as low as 12.9 μM, indicating potent antibacterial properties .

Anti-inflammatory Potential

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. Compounds with similar structural characteristics have been shown to attenuate lipopolysaccharide-induced NF-κB activation, which plays a critical role in inflammatory responses . The ability to modulate this pathway suggests potential applications in treating inflammatory diseases.

Synthesis and Evaluation

A study focused on synthesizing various derivatives of benzamides, including this compound, evaluated their biological activities. The synthesized compounds were tested for their cytotoxic effects and anti-inflammatory potential. Notably, compounds with a trifluoromethyl group consistently demonstrated enhanced biological activity compared to their non-fluorinated counterparts .

Lipophilicity and Pharmacokinetics

The lipophilicity of this compound has been assessed using both experimental and computational methods. Enhanced lipophilicity is associated with improved absorption and distribution characteristics in biological systems, which is crucial for drug development .

Data Summary Table

Property Value
Molecular FormulaC19H20F3NO
Molecular Weight335.37 g/mol
Antimicrobial Activity (MIC)12.9 μM (against MRSA)
Anti-inflammatory ActivityInhibition of NF-κB activation
LipophilicityHigh (exact value varies)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.